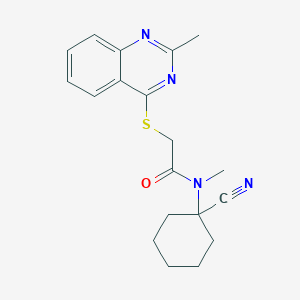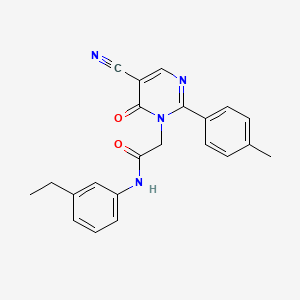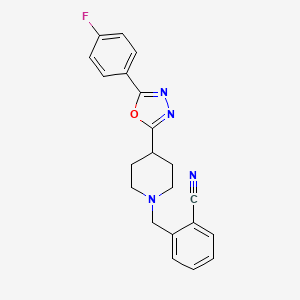
(E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a phenyl group attached to a propionic acid backbone, with a hydrazide functional group and a nitro-benzylidene moiety
准备方法
The synthesis of (E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide typically involves the reaction of 3-Phenyl-propionic acid with 4-nitro-benzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反应分析
(E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the hydrazide moiety, leading to the formation of corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the nitro group to an amino group, resulting in the formation of 3-Phenyl-propionic acid (4-amino-benzylidene)-hydrazide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles such as amines or thiols. These reactions are typically carried out in the presence of a suitable catalyst or under basic conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. It has been shown to exhibit activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It is investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways, with the aim of developing new treatments for conditions such as infections and cancer.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical structure allows for the design of novel compounds with tailored properties for specific applications.
作用机制
The mechanism of action of (E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s hydrazide and nitro-benzylidene moieties play a crucial role in its biological activity. For example, the hydrazide group can form covalent bonds with enzyme active sites, leading to enzyme inhibition. The nitro group can undergo redox reactions, generating reactive oxygen species that induce cellular damage in cancer cells.
相似化合物的比较
(E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide can be compared with other similar compounds, such as:
3-Phenyl-propionic acid (4-amino-benzylidene)-hydrazide: This compound is a reduction product of this compound and has an amino group instead of a nitro group. It exhibits different chemical reactivity and biological activity.
3-Phenyl-propionic acid (4-chloro-benzylidene)-hydrazide: This compound has a chloro group instead of a nitro group. It shows distinct properties and applications due to the presence of the chloro substituent.
3-Phenyl-propionic acid (4-methoxy-benzylidene)-hydrazide: This compound contains a methoxy group, which imparts different electronic and steric effects compared to the nitro group. It is used in different research and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
属性
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-16(11-8-13-4-2-1-3-5-13)18-17-12-14-6-9-15(10-7-14)19(21)22/h1-7,9-10,12H,8,11H2,(H,18,20)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWNXMRMLCQKDU-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
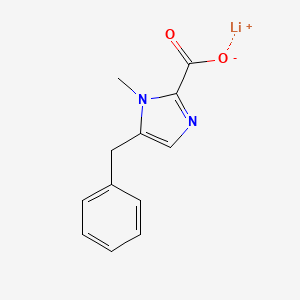
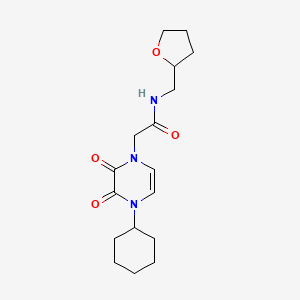
![1-(2-Ethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2431056.png)

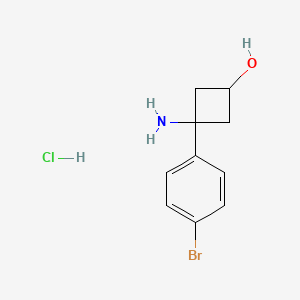
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2431063.png)
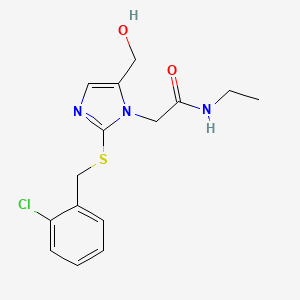
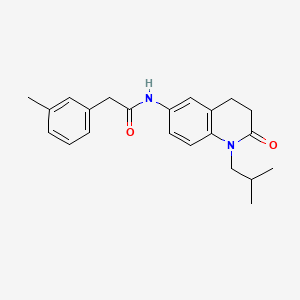
![1-(4-Methoxyphenethyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2431066.png)

![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2431069.png)
